
Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate, also known as MPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a tetrazole derivative that exhibits a range of interesting properties, making it an attractive target for researchers.
Mécanisme D'action
The mechanism of action of Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate is not well understood, but it is believed to interact with various cellular targets, including enzymes and receptors. Some studies have suggested that Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. Other studies have suggested that Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate may interact with G protein-coupled receptors (GPCRs), which are involved in a range of physiological processes.
Biochemical and Physiological Effects:
Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and analgesic properties. In vitro studies have demonstrated that Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate can inhibit the growth of cancer cells and reduce inflammation by inhibiting the activity of COX-2. In vivo studies have shown that Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate can reduce pain and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate in lab experiments is its ability to selectively target specific cellular targets, making it a useful tool for studying protein-ligand interactions and enzyme activity. Additionally, Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate is relatively easy to synthesize and has a relatively low cost compared to other compounds. However, one limitation of using Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research involving Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate. One area of interest is the development of Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate-based materials with novel properties, such as stimuli-responsive behavior or self-assembly. Another area of interest is the development of Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate-based therapeutics for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate and its potential interactions with cellular targets.
Méthodes De Synthèse
The synthesis of Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate involves the reaction of 3-phenylpropanoic acid with thionyl chloride, followed by the addition of sodium azide and copper (I) iodide to form the tetrazole ring. The resulting compound is then esterified with methyl alcohol to produce Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate.
Applications De Recherche Scientifique
Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. In medicinal chemistry, Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been investigated for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In materials science, Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been used as a building block for the synthesis of novel materials, including metal-organic frameworks and supramolecular assemblies. In chemical biology, Methyl 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoate has been used as a probe to study protein-ligand interactions and enzyme activity.
Propriétés
IUPAC Name |
methyl 2-(5-methyltetrazol-1-yl)-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-9-13-14-15-16(9)11(12(17)18-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHRMQNNVYZIPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C(CC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (rs)-2-(5-methyl-1-tetrazolyl)-3-phenyl-propionate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

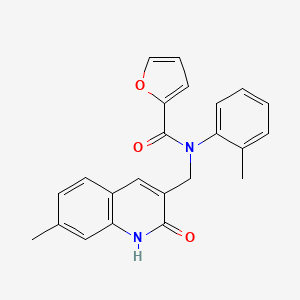
![2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7713968.png)
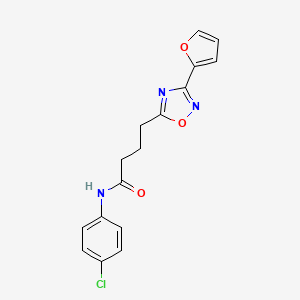
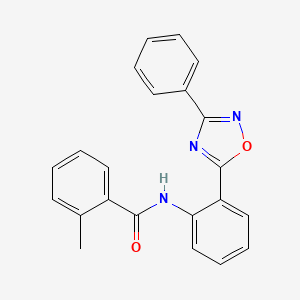
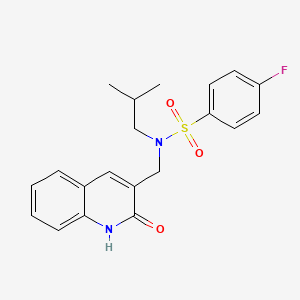
![4-[[2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetyl]amino]benzamide](/img/structure/B7713990.png)

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7713999.png)
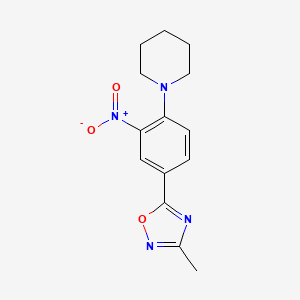


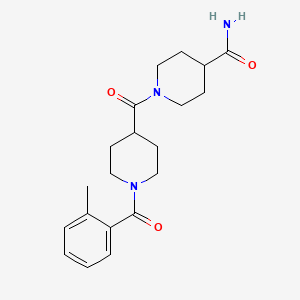
![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714059.png)
